alisol F
Overview
Description
Alisol F is a triterpenoid compound isolated from the rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antiviral activities .
Mechanism of Action
Target of Action
Alisol F, a triterpene isolated from Alisma orientale, has been shown to exhibit anti-inflammatory and anti-viral functions . The primary targets of this compound include the farnesoid X receptor , soluble epoxide hydrolase , and other enzymes such as AMPK , HCE-2 , and functional proteins like YAP , LXR . These targets are involved in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .
Mode of Action
This compound interacts with its targets to modulate their activity, leading to a variety of biochemical changes. For instance, this compound can suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interleukin-1β (IL-1β). It also inhibits the mRNA and protein levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the mitogen-activated protein kinases (MAPKs) , signal transducers , and activators of transcription 3 (STAT3) and nuclear factor κB (NF-κB) pathways involved in the inflammation process of LPS-stimulated RAW 264.7 cells . The phosphorylation of ERK, JNK, p38, and STAT3, and the NF-κB signaling pathway, are suppressed in this compound treated cells .
Result of Action
The result of this compound’s action is a reduction in inflammation and liver injury. In vitro experiments suggest that this compound improves liver pathological injury by inhibiting the production of TNF-α, IL-1β, and IL-6, and significantly decreasing the serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in LPS/d-galactosamine (d-gal)-induced mice .
Biochemical Analysis
Biochemical Properties
Alisol F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it behaves as an inhibitor of lipopolysaccharide-induced NO production in macrophage RAW 264.7 macrophages and regulates the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, via the MAPK/STAT3/NFκB pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances the chemosensitivity and apoptosis of MCF-7/DOX cells by inhibiting P-glycoprotein-mediated drug efflux .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound is a potent P-glycoprotein (P-gp) inhibitor, which increases the intracellular accumulation and induces nuclear migration of doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alisol F involves the extraction of triterpenoids from the dried rhizomes of Alisma orientale. The process typically includes solvent extraction, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The dried rhizomes are processed using large-scale solvent extraction methods, and the compound is purified using advanced chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Alisol F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophilic reagents to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities. For example, this compound 24-acetate is a derivative with significant biological activity .
Scientific Research Applications
Comparison with Similar Compounds
Alisol F is part of a group of triterpenoids isolated from Alisma species. Similar compounds include:
Alisol A: Known for its lipid-lowering and anti-atherosclerosis effects.
Alisol B: Exhibits hepatoprotective and anti-inflammatory properties.
Alisol C: Demonstrates antibacterial and antiviral activities.
Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities, particularly its potent anti-inflammatory and hepatoprotective effects. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(1S,2R,4S,6S,8R,12S,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKJSQIXVXWFBK-SLGDLKFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155521-45-2 | |
Record name | Alisol F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155521452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALISOL F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQC8D2QG5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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